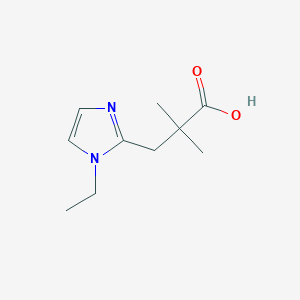

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid, typically involves the formation of the imidazole ring through various methods. One common method is the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . Another method is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) as a key reagent .

Industrial Production Methods

Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of copper(II) catalysts in the Mannich base technique has been shown to be effective in synthesizing imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the ring .

Scientific Research Applications

3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid include other imidazole derivatives such as:

- 1-Ethyl-1H-imidazol-2-yl)methanol

- 1-Methyl-1H-imidazol-2-yl) (phenyl)methanol

- 1-Benzyl-1H-imidazol-2-yl)methanol .

Uniqueness

What sets this compound apart from other imidazole derivatives is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness can make it a valuable compound for specific applications in research and industry .

Biological Activity

3-(1-Ethyl-1H-imidazol-2-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. The imidazole ring structure contributes to various pharmacological properties, making these compounds significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its synthesis, therapeutic potential, and related research findings.

The compound can be described chemically as follows:

- Chemical Formula: C₁₁H₁₅N₃O₂

- Molecular Weight: 219.26 g/mol

- Structure: The compound features an imidazole ring substituted with an ethyl group and a carboxylic acid moiety.

Biological Activities

Imidazole derivatives exhibit a range of biological activities, including:

1. Antimicrobial Activity

Imidazole compounds have shown significant antibacterial and antifungal properties. For instance, studies have indicated that derivatives of imidazole can inhibit the growth of various pathogenic bacteria and fungi. The compound's activity can be compared to other known imidazole derivatives in terms of efficacy against specific strains.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | TBD |

| Standard Antibiotic (e.g., Streptomycin) | 28 |

| Control (DMSO) | 0 |

2. Antitumor Activity

Research has highlighted the potential of imidazole derivatives in cancer therapy. They may induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have evaluated the antiproliferative effects on breast cancer cell lines such as MCF-7 and MDA-MB 231.

The biological activities of imidazole derivatives, including this compound, can be attributed to their ability to interact with various biological targets:

- Inhibition of Enzymatic Activity: Imidazoles can act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation: These compounds may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.

Case Studies

Several studies have investigated the biological effects of imidazole derivatives:

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against multiple bacterial strains using the cylinder well diffusion method. Results indicated varying degrees of inhibition compared to standard antibiotics.

Study 2: Antitumor Effects

A study involving the treatment of breast cancer cell lines with this compound showed promising results in reducing cell viability and promoting apoptosis. The mechanism was linked to the induction of oxidative stress within the cells.

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

3-(1-ethylimidazol-2-yl)-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C10H16N2O2/c1-4-12-6-5-11-8(12)7-10(2,3)9(13)14/h5-6H,4,7H2,1-3H3,(H,13,14) |

InChI Key |

IMHGUALWUCGCOI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1CC(C)(C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.